

# Umbralisib: Clinical Trial Data & Post-Market Findings

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## Compound Focus: Umbralisib

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Aspect	Clinical Trial Data (Pre-Approval)	Post-Market & Integrated Analysis Findings
Approval Basis	Accelerated approval based on single-arm trials (UNITY-NHL) [1].	N/A (Approval withdrawn in June 2022) [2].

| **Efficacy** | **MZL**: ORR 49% (CR 16%); DOR Not Reached [1]. **FL**: ORR 43% (CR 3%); median DOR 11.1 months [1]. | N/A (Confirmed via accelerated approval pathway). | | **Common AEs** | Diarrhea, nausea, fatigue, elevated creatinine, neutropenia, transaminase elevation [1]. | Consistent with trial data; diarrhea (52.3%), nausea (41.5%), fatigue (31.8%) [3]. | | **Serious AEs** | Diarrhea/colitis, infections [1]. | Grade  $\geq 3$  AEs: neutropenia (11.3%), diarrhea (7.3%), elevated aminotransferases (5.7%) [3]. | | **Key Safety Risk** | – | Increased risk of death revealed in later-phase UNITY-CLL trial [1]. | | **Discontinuation Rate** | 18% of patients had serious AEs leading to dose modifications [1]. | 13.7% discontinued due to AEs (integrated analysis, 2021) [3]. 12% discontinued (CLL intolerant population study) [4]. | | **Hepatotoxicity** | Serum enzyme elevations in 15-35%;  $>5x$  ULN in 5-8% [2]. No clinically apparent liver injury reported in trials [2]. | Label recommended monitoring liver tests every 2-4 weeks for first 6 months [2]. Likelihood score: E\* (unproven but suspected rare cause of liver injury) [2]. |

## Methodologies for Evidence Generation

The data in the table above comes from distinct types of studies, each with its own rigorous protocol.

## Clinical Trial Designs

**Umbralisib**'s initial efficacy was established through **single-arm, open-label, multicenter phase 2 trials** [4] [1].

- **Objective:** To evaluate the safety and efficacy of **umbralisib** monotherapy in adults with relapsed/refractory Marginal Zone Lymphoma (MZL) and Follicular Lymphoma (FL) [1].
- **Intervention:** Patients received **umbralisib** 800 mg orally once daily until disease progression or unacceptable toxicity [4] [1].
- **Endpoints:** Primary endpoints were Overall Response Rate (ORR) and Duration of Response (DOR), assessed by independent review committees [1].

The integrated safety analysis, which provided a broader view of the drug's profile, pooled data from **four open-label phase 1 and 2 studies** [3].

- **Population:** 371 adult patients with various relapsed/refractory lymphoid malignancies [3].
- **Data Collection:** Comprehensive toxicity data were pooled and analyzed to characterize the overall safety profile and identify adverse events of special interest [3].

## The Role of Real-World Evidence (RWE)

While specific RWE studies on **umbralisib** are not detailed in the search results, the following points explain its critical role in the context of drug development and safety, as seen in the **umbralisib** case:

- **Historical Controls:** RWE can serve as an external control arm to contextualize findings from single-arm trials. For example, the SCHOLAR-1 study, which used RWE, established baseline outcomes for refractory Diffuse Large B-cell Lymphoma (DLBCL) and helped demonstrate the superiority of new therapies like CAR T-cell treatment [5].
- **Post-Market Surveillance:** The safety signal of increased mortality was identified in the later-phase **UNITY-CLL trial**, a randomized controlled study in a different blood cancer (Chronic Lymphocytic Leukemia) [1]. This underscores how ongoing clinical research and post-market requirements are vital for uncovering risks that may not be apparent in smaller, pre-approval studies.
- **Regulatory Framework:** The FDA has a framework for using RWE to support regulatory decisions, including satisfying post-approval study requirements. However, generating RWE that meets regulatory standards requires meticulous study design, early engagement with agencies, and robust data collection [5].

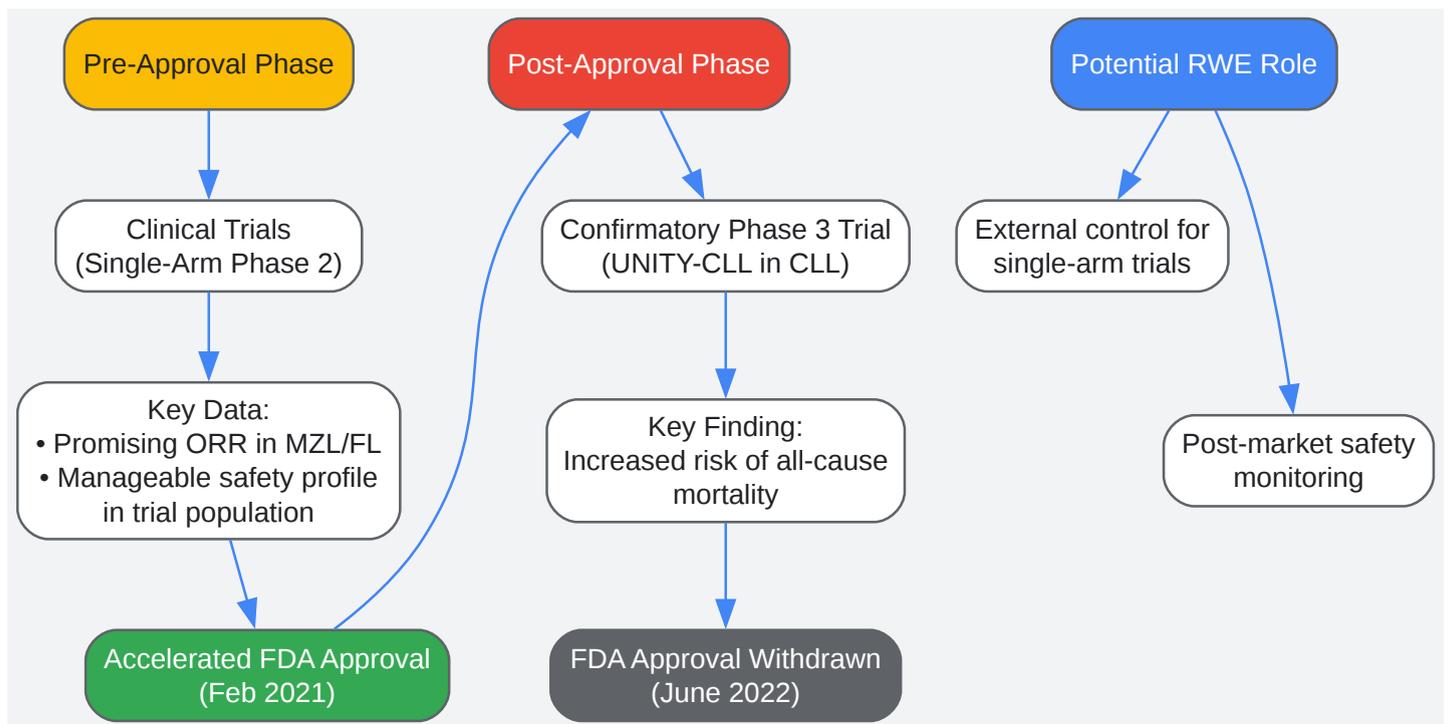
## Key Implications for Drug Development

The **umbralisib** case highlights several critical considerations for researchers and developers:

- **Accelerated Approval's Dual Nature:** The accelerated approval pathway can quickly bring promising drugs to patients with unmet needs, but it relies on subsequent studies to verify clinical benefit. The withdrawal of **umbralisib** shows this process can also reveal unacceptable risks [2] [1].
- **Beyond Efficacy in Single-Arm Trials:** Single-arm trials can demonstrate a drug's anti-tumor activity but may not fully reveal its long-term safety profile or overall survival impact compared to standard treatments. RWE can help fill this gap by providing broader context [5].
- **The Growing Importance of RWE:** There is a recognized need to bridge the gap between data from highly selected clinical trial populations and the broader patient population treated in real-world practice. RWE is increasingly used to inform trial design, identify patient populations, and support regulatory decision-making [5] [6].

## Visualizing the Umbralisib Evidence Journey

The diagram below summarizes the lifecycle of **umbralisib**'s clinical evidence, from development to withdrawal, and the potential role of RWE.



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